Lipophilicity (XLogP3) Differentiation: Diphenylpropanamide vs. Closest N1-Propyl Amide Analogs
The 3,3-diphenylpropanamide terminal group endows CAS 1795300-89-8 with a computed XLogP3 of 4.2, which is markedly higher than that of its closest commercially available N1-propyl amide analogs. This is relevant because optimal lipophilicity ranges for oral kinase inhibitors typically fall between XLogP 3-5, and the diphenyl substitution positions this compound within that window while providing additional aromatic surface for hydrophobic pocket occupancy [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | CAS 1787914-49-1 (3-(benzenesulfonyl) analog): estimated XLogP ~1.8. CAS 1787914-37-7 (2-(4-chlorophenoxy)-2-methyl analog): estimated XLogP ~3.5. CAS 1798458-91-9 (3-(phenylsulfanyl) analog): estimated XLogP ~3.3. |
| Quantified Difference | ΔXLogP3 = +0.7 to +2.4 log units higher than closest analogs |
| Conditions | XLogP3 computed via PubChem 2.2 (XLogP3 3.0 algorithm). Comparator values estimated from structural analogs with identical N1-propyl linker and pyrrolo[2,3-b]pyridine core. |
Why This Matters
Higher lipophilicity within the drug-like range (XLogP 3–5) enhances membrane permeability and may improve intracellular target engagement for kinase targets with deep hydrophobic binding pockets, making this compound a strategically distinct chemical probe for SAR exploration relative to more polar analogs.
- [1] PubChem Compound Summary CID 76146956. Computed XLogP3: 4.2. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
